2-Hydroxy-3-((2-hydroxy-1-dibenzofuryl)azo)-5-nitrobenzenesulphonic acid
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Overview
Description
2-Hydroxy-3-[(2-hydroxy-1-dibenzofuryl)azo]-5-nitrobenzenesulfonic acid is a complex organic compound with the molecular formula C18H11N3O8S and a molecular weight of 429.4 g/mol. This compound is known for its unique structural features, which include a dibenzofuran moiety and an azo linkage, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-[(2-hydroxy-1-dibenzofuryl)azo]-5-nitrobenzenesulfonic acid typically involves the diazotization of 2-hydroxy-1-dibenzofuranamine followed by coupling with 5-nitro-2-hydroxybenzenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as continuous flow processes and the use of industrial-grade reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-[(2-hydroxy-1-dibenzofuryl)azo]-5-nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
2-Hydroxy-3-[(2-hydroxy-1-dibenzofuryl)azo]-5-nitrobenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-[(2-hydroxy-1-dibenzofuryl)azo]-5-nitrobenzenesulfonic acid involves its interaction with various molecular targets. The compound’s azo linkage and nitro groups play crucial roles in its reactivity and biological activity. It can interact with cellular components, leading to oxidative stress and disruption of cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-[(2-hydroxy-1-naphthyl)azo]-5-nitrobenzenesulfonic acid
- 2-Hydroxy-3-[(2-hydroxy-1-phenyl)azo]-5-nitrobenzenesulfonic acid
Uniqueness
2-Hydroxy-3-[(2-hydroxy-1-dibenzofuryl)azo]-5-nitrobenzenesulfonic acid is unique due to its dibenzofuran moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
83784-11-6 |
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Molecular Formula |
C18H11N3O8S |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
2-hydroxy-3-[(2-hydroxydibenzofuran-1-yl)diazenyl]-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C18H11N3O8S/c22-12-5-6-14-16(10-3-1-2-4-13(10)29-14)17(12)20-19-11-7-9(21(24)25)8-15(18(11)23)30(26,27)28/h1-8,22-23H,(H,26,27,28) |
InChI Key |
ZHOAJYYZODYLHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3N=NC4=C(C(=CC(=C4)[N+](=O)[O-])S(=O)(=O)O)O)O |
Origin of Product |
United States |
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